An In-depth Technical Guide to L-Glutamic Acid-13C5,15N,d5: Properties and Applications
An In-depth Technical Guide to L-Glutamic Acid-13C5,15N,d5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-Glutamic acid-13C5,15N,d5. This powerful research tool is instrumental in a variety of fields, including metabolomics, proteomics, and clinical mass spectrometry, offering precise insights into metabolic fluxes and molecular dynamics.
Core Chemical Properties
L-Glutamic acid-13C5,15N,d5 is a non-essential amino acid that has been isotopically enriched with five carbon-13 atoms, one nitrogen-15 atom, and five deuterium atoms. This labeling strategy provides a significant mass shift, making it an excellent tracer for metabolic studies and an internal standard for quantitative analysis.[1][2] Below is a summary of its key chemical properties compiled from various suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | ¹³C₅H₄D₅¹⁵NO₄ | [3] |
| Molecular Weight | 158.12 g/mol | [2][3][4] |
| Isotopic Purity | Atom % ¹³C: 97-99% Atom % ¹⁵N: 97-99% Atom % D: 97-98% | [2][3][4] |
| Chemical Purity | ≥95% (CP) | [4] |
| Physical State | Solid | [4] |
| Melting Point | 205 °C (decomposes) | [3][4] |
| CAS Number | 1420815-74-2 (Labeled) | [2][3] |
| Storage Temperature | Room temperature, away from light and moisture.[2] Some suppliers recommend 2-8°C.[3] For solutions, -80°C for 6 months or -20°C for 1 month.[1] | [1][2][3] |
Experimental Applications and Protocols
The unique isotopic composition of L-Glutamic acid-13C5,15N,d5 makes it a versatile tool for a range of sophisticated analytical techniques, primarily in metabolic flux analysis (MFA) using mass spectrometry and in structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Metabolic Flux Analysis (MFA) with Mass Spectrometry
Stable isotope tracing is a powerful method to delineate the flow of atoms through metabolic pathways.[4] L-Glutamic acid-13C5,15N,d5 can be introduced into cell cultures or administered to in vivo models to trace the metabolic fate of glutamate.
The following is a generalized protocol for a stable isotope tracing experiment using L-Glutamic acid-13C5,15N,d5 in cultured cells, followed by LC-MS analysis.
1. Cell Culture and Labeling:
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Cells are cultured to approximately 80% confluency.[4]
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The standard growth medium is aspirated and replaced with a labeling medium. This medium should contain L-Glutamic acid-13C5,15N,d5 at a concentration similar to that of unlabeled glutamic acid in the standard medium.[5]
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Cells are incubated for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into downstream metabolites.[5]
2. Metabolite Extraction:
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To halt enzymatic activity, the labeling medium is rapidly removed, and the cells are washed with an ice-cold buffer, such as phosphate-buffered saline (PBS).[5]
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Metabolism is quenched by adding a pre-chilled extraction solvent, typically 80% methanol.[5]
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Cells are scraped and the lysate is transferred to a microcentrifuge tube.[5]
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The lysate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.[4]
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The supernatant, containing the polar metabolites, is collected for analysis.[4][5]
3. LC-MS/MS Analysis:
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The metabolite extract is dried, typically using a vacuum concentrator.[5]
-
The dried pellet is resuspended in a solvent suitable for the liquid chromatography (LC) method (e.g., 50% acetonitrile for HILIC).[5]
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The sample is injected into an LC-MS/MS system. A high-resolution mass spectrometer is crucial for resolving the different isotopologues.[4]
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The data is analyzed to determine the mass isotopomer distributions (MIDs) of glutamate and its downstream metabolites, which reveals the relative activities of different metabolic pathways.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Uniformly labeled amino acids like L-Glutamic acid-13C5,15N,d5 are essential for protein structure determination and dynamic studies using NMR. The presence of ¹³C and ¹⁵N allows for the use of powerful triple-resonance experiments to assign the protein backbone and side-chain resonances.
1. Protein Expression and Purification:
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The protein of interest is typically overexpressed in a bacterial system (e.g., E. coli) grown in a minimal medium.
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To achieve uniform labeling, the minimal medium is supplemented with ¹⁵NH₄Cl as the sole nitrogen source and a ¹³C-labeled carbon source (e.g., ¹³C-glucose). For specific labeling with L-Glutamic acid-13C5,15N,d5, the growth medium would be supplemented with this labeled amino acid.
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After induction of protein expression, the cells are harvested, and the labeled protein is purified to homogeneity.
2. NMR Sample Preparation:
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The purified, labeled protein is concentrated to a suitable concentration for NMR, typically in the range of 0.1 to 1 mM.[6]
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The protein is exchanged into an appropriate NMR buffer, which usually contains a small percentage of D₂O for the lock signal.[6]
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The sample is then transferred to an NMR tube for data acquisition.
Key Biological Pathways Involving L-Glutamic Acid
L-Glutamic acid is a central molecule in cellular metabolism and neurotransmission. Understanding its roles in various pathways is crucial for interpreting data from isotope tracing experiments.
Glutamate Metabolism
Glutamate is a key node in amino acid metabolism, connecting to the tricarboxylic acid (TCA) cycle and the synthesis of other amino acids and nitrogenous compounds.
Glutamatergic Synaptic Transmission
In the central nervous system, glutamate is the primary excitatory neurotransmitter. The glutamate-glutamine cycle between neurons and glial cells is essential for maintaining the supply of glutamate for neurotransmission.
Conclusion
L-Glutamic acid-13C5,15N,d5 is an invaluable tool for researchers seeking to unravel the complexities of metabolism and cellular signaling. Its well-defined chemical properties and versatile applications in mass spectrometry and NMR spectroscopy provide a robust platform for quantitative and dynamic studies of biological systems. The detailed protocols and pathway diagrams presented in this guide offer a solid foundation for the design and execution of experiments utilizing this powerful isotopic tracer.
